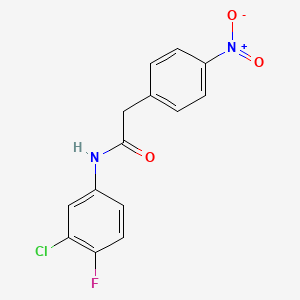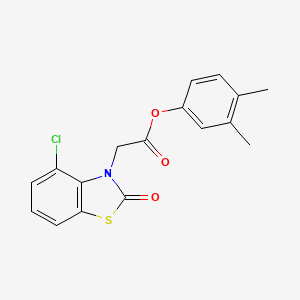
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are involved in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, leading to their survival and resistance to chemotherapy. ABT-737 has shown promising results in preclinical studies and is currently being investigated for its potential as an anticancer agent.
作用機序
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione targets Bcl-2 family proteins, specifically Bcl-2, Bcl-xL, and Bcl-w, which are often overexpressed in cancer cells and promote their survival. 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione binds to the BH3 binding groove of these proteins, preventing them from inhibiting the pro-apoptotic proteins Bax and Bak. This leads to the activation of Bax and Bak, which form pores in the mitochondrial membrane, releasing cytochrome c and other apoptotic factors that ultimately lead to cell death.
Biochemical and Physiological Effects
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. However, 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has also been shown to have off-target effects, including binding to other proteins in the Bcl-2 family and inducing apoptosis in normal cells.
実験室実験の利点と制限
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has several advantages for lab experiments, including its ability to induce apoptosis in a variety of cancer cell lines and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione also has limitations, including its off-target effects and the potential for resistance to develop in cancer cells.
将来の方向性
There are several future directions for research on 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione and related compounds. One area of focus is the development of more selective inhibitors that target specific Bcl-2 family proteins, reducing the potential for off-target effects. Another area of focus is the development of combination therapies that include 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione and other anticancer agents, with the goal of enhancing their efficacy and reducing the potential for resistance to develop. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione and related compounds in humans.
合成法
The synthesis of 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione involves several steps, including the condensation of 2-aminothiophenol and 2-bromoacetophenone to form 2-(2-acetylphenylthio)aniline, which is then reacted with 2-aminobenzothiazole to form the intermediate 4-amino-5-(1,3-benzothiazol-2-yl)-2-(2-acetylphenylthio)thiazole. This intermediate is then reacted with phenylisothiocyanate to form the final product, 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione.
科学的研究の応用
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione can induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors such as melanoma and lung cancer. 4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
IUPAC Name |
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S3/c17-14-13(15-18-11-8-4-5-9-12(11)21-15)22-16(20)19(14)10-6-2-1-3-7-10/h1-9H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVNAUKVQSMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)


![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)
![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)
![4-{[(2-methoxy-1-naphthyl)methylene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723245.png)


![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)